3,4-Pentadien-2-one, 1-phenyl-
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Overview
Description
1-Phenylpenta-3,4-dien-2-one is an organic compound characterized by a phenyl group attached to a penta-3,4-dien-2-one backbone This compound is notable for its conjugated diene system, which imparts unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpenta-3,4-dien-2-one can be synthesized through the oxidation of corresponding homopropargyl alcohols. The homopropargyl alcohols are prepared via zinc-promoted propargylation of the corresponding aldehydes . Another method involves the use of cesium carbonate as a mediated inorganic base in organic transformations .
Industrial Production Methods: While specific industrial production methods for 1-phenylpenta-3,4-dien-2-one are not extensively documented, the general approach involves large-scale synthesis using the aforementioned laboratory methods, optimized for industrial conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpenta-3,4-dien-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxime ether derivatives.
Reduction: Formation of reduced derivatives under specific conditions.
Substitution: Reactions with nucleophiles leading to substituted products.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Employs nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxime ether derivatives with potential antiviral and antibacterial activities.
Reduction: Reduced derivatives with altered chemical properties.
Substitution: Substituted phenylpenta-dienones with varied functional groups.
Scientific Research Applications
1-Phenylpenta-3,4-dien-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-phenylpenta-3,4-dien-2-one involves its interaction with molecular targets through its conjugated diene system. This system allows the compound to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, exerting antiviral and antibacterial effects .
Comparison with Similar Compounds
1,5-Diphenylpenta-1,4-dien-3-one: Known for its free radical scavenging activity.
1,5-Bis(4-R-phenyl)penta-1,4-dien-3-one: Exhibits fluorescence properties and is used as a fluorescent probe.
Uniqueness: 1-Phenylpenta-3,4-dien-2-one is unique due to its specific conjugated diene system, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
24397-32-8 |
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Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
InChI |
InChI=1S/C11H10O/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-8H,1,9H2 |
InChI Key |
HDEFBDFRINQFHZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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